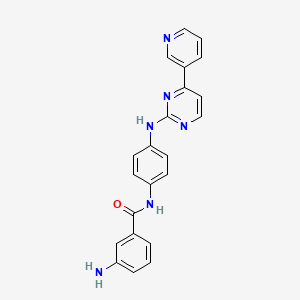

3-氨基-N-(4-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)苯甲酰胺

描述

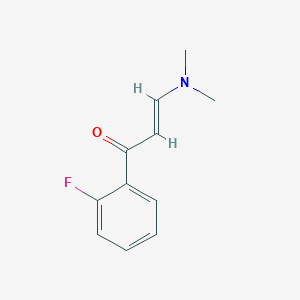

The compound 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including an amide, pyrimidine, and pyridine rings, which are common in pharmaceuticals and biologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of different aromatic aldehydes with sulfonamides or amines. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . This suggests that the synthesis of 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide could potentially be carried out through a similar condensation reaction between appropriate pyridine and pyrimidine derivatives with an aniline compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FTIR, 1HNMR, and UV-Visible spectroscopy . These techniques allow for the determination of the functional groups present and the overall molecular conformation. The molecular structure is also influenced by intramolecular interactions, such as hydrogen bonding and aromatic pi-pi interactions, which can affect the compound's stability and reactivity .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of reactive functional groups. For example, the benzylation and nitrosation reactions of pyrimidine derivatives have been studied, leading to the formation of various substituted pyrimidines . These reactions demonstrate the versatility of pyrimidine chemistry and suggest that 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide could undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like PY4DA have been predicted using computational methods, such as Density Functional Theory (DFT) and Swiss ADME online tool for ADMET properties . These properties include solubility, absorption, distribution, metabolism, and excretion characteristics, which are crucial for understanding the pharmacokinetic profile of a compound. The molecular docking studies provide insights into the potential biological targets and the binding affinity of the compound .

科学研究应用

配位化学和络合物形成

含有吡啶和嘧啶环的化合物,如“3-氨基-N-(4-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)苯甲酰胺”的化学性质因其形成络合物的性质而被广泛研究。这些化合物表现出广泛的性质,包括光谱特征、结构、磁性、生物和电化学活性。它们形成各种质子化和/或去质子化状态的能力增加了它们在配位化学中的多功能性,以及在设计具有特定磁性或电化学性质的新型材料中的应用(Boča, Jameson, & Linert, 2011)。

药效团设计

像“3-氨基-N-(4-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)苯甲酰胺”这样的化合物在药效团的设计中扮演着至关重要的角色,特别是作为参与炎症和癌症的蛋白质的抑制剂。嘧啶和吡啶的结构基序已被用于设计和合成 p38 丝裂原活化蛋白激酶等酶的选择性抑制剂,该激酶负责促炎细胞因子的释放。由这些结构开发的抑制剂显示出显着的效力和选择性,使其成为药物开发的潜在候选者(Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011)。

合成化学和催化剂开发

源自类似于“3-氨基-N-(4-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)苯甲酰胺”的结构的吡喃嘧啶核心,由于其广泛的合成适用性和生物利用度,是合成各种医药化合物的关键前体。使用杂化催化剂合成 5H-吡喃并[2,3-d]嘧啶骨架的研究突出了该化合物在为制药行业开发先导分子的作用中所扮演的角色。这条合成途径强调了此类结构在创建具有潜在治疗应用的新型化合物中的重要性(Parmar, Vala, & Patel, 2023)。

中枢神经系统 (CNS) 作用药物

“3-氨基-N-(4-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)苯甲酰胺”的结构特征有助于其在 CNS 作用药物合成中的潜力。含有氮、硫和氧的杂环的化合物在产生从抑郁症到欣快症和惊厥的各种效应中具有重要意义。此类化合物被用于衍生可能作用于 CNS 的分子,表明衍生物在治疗各种 CNS 疾病中的治疗潜力(Saganuwan, 2017)。

作用机制

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division. In some cases, they can also contribute to the development of certain types of cancer .

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the enzyme’s activity, preventing the transfer of phosphate groups to proteins, which can disrupt the signaling pathways that promote cell division and growth .

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. It can disrupt the signaling pathways that promote cell division and growth, leading to a decrease in the multiplication of tumor cells . Additionally, it can also block the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model .

Result of Action

The result of the compound’s action is a decrease in the multiplication of tumor cells and suppression of some tumors . It can also block the formation of blood vessels in vivo, exhibiting significant anti-angiogenic activity . Furthermore, it shows DNA cleavage activities, altering DNA replication and inhibiting the growth of tumor cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents . .

生化分析

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. It specifically inhibits the activity of tyrosine kinases . The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Cellular Effects

The effects of 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .

属性

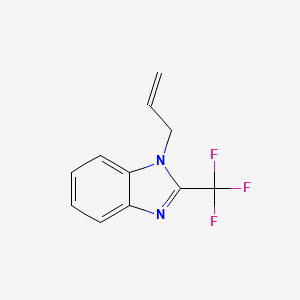

IUPAC Name |

3-amino-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O/c23-17-5-1-3-15(13-17)21(29)26-18-6-8-19(9-7-18)27-22-25-12-10-20(28-22)16-4-2-11-24-14-16/h1-14H,23H2,(H,26,29)(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWWFXJTPIIQGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl](/img/structure/B3034136.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)